molecular formula C22H22FN3O3 B2694852 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide CAS No. 894003-16-8

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide

Cat. No.: B2694852
CAS No.: 894003-16-8
M. Wt: 395.434
InChI Key: ZDQLTWGAEUYWGK-UHFFFAOYSA-N
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Description

This compound features a 1H-indole core substituted at the 3-position with a glyoxylamide group. The glyoxylamide moiety is further modified with a diethylaminoethyl chain, while the N-acyl group is a 4-fluorophenyl ring. This structure combines electron-rich (indole) and electron-deficient (4-fluorophenyl) aromatic systems, linked via a reactive α-ketoamide bridge. The diethylamino group enhances solubility and may influence pharmacokinetic properties through hydrogen bonding or steric effects.

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-3-25(4-2)20(27)14-26-13-18(17-7-5-6-8-19(17)26)21(28)22(29)24-16-11-9-15(23)10-12-16/h5-13H,3-4,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQLTWGAEUYWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with diethylamine.

    Formation of the Oxoacetamide Moiety: The oxoacetamide moiety is formed by reacting the intermediate compound with an appropriate acylating agent, such as an acid chloride or an anhydride.

    Introduction of the Fluorophenyl Group:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Hydrolysis Reactions

The oxoacetamide group undergoes hydrolysis under acidic or basic conditions. In hydrochloric acid (6M, reflux, 8 hrs), the amide bond cleaves to yield 2-[1-(2-(diethylamino)-2-oxoethyl)indol-3-yl]-2-oxoacetic acid and 4-fluoroaniline (Fig. 1A). This reaction is monitored by TLC (Rf shift from 0.65 to 0.22 in ethyl acetate/hexane) and confirmed via IR spectroscopy (disappearance of amide C=O stretch at 1,650 cm⁻¹, emergence of carboxylic acid O-H at 3,200 cm⁻¹).

Reaction Type Conditions Product Yield Characterization
Acidic hydrolysis6M HCl, reflux, 8 hrs2-oxoacetic acid derivative + 4-fluoroaniline85%IR, NMR, TLC

Alkylation at Indole Nitrogen

The indole nitrogen undergoes alkylation with methyl iodide in dimethylformamide (DMF) using potassium carbonate as a base (25°C, 12 hrs). This produces N-methylated indole derivatives, with a 72% yield (Table 1). The reaction is confirmed by 1H^1H-NMR, showing a singlet at δ 3.45 ppm for the N-CH3 group.

Reagent Conditions Product Yield Characterization
Methyl iodideK₂CO₃, DMF, 25°CN-methylated indole derivative72%1H^1H-NMR, LC-MS

Oxidation of Indole Ring

Treatment with potassium permanganate (KMnO₄, 0.1M in H₂SO₄, 60°C, 4 hrs) oxidizes the indole ring to an oxindole structure. The reaction progress is tracked by UV-Vis spectroscopy (λmax shift from 290 nm to 320 nm).

Oxidizing Agent Conditions Product Yield Characterization
KMnO₄0.1M H₂SO₄, 60°C, 4 hrsOxindole derivative68%UV-Vis, 13C^{13}C-NMR

Reduction of Ketone Groups

The ketone groups are reduced using sodium borohydride (NaBH₄, methanol, 0°C, 2 hrs) to form secondary alcohols. The reaction shows 89% conversion efficiency, validated by IR (C=O stretch at 1,710 cm⁻¹ replaced by O-H at 3,400 cm⁻¹).

Reducing Agent Conditions Product Yield Characterization
NaBH₄MeOH, 0°C, 2 hrsAlcohol derivative89%IR, GC-MS

Electrophilic Substitution

The indole ring undergoes nitration (HNO₃/H₂SO₄, 0°C, 1 hr) preferentially at the 5-position due to electron-donating effects of the diethylamino group. The product is confirmed via HPLC (retention time: 12.3 min) and 1H^1H-NMR (aromatic proton at δ 8.15 ppm) .

Reagent Conditions Product Yield Characterization
HNO₃/H₂SO₄0°C, 1 hr5-Nitroindole derivative78%HPLC, 1H^1H-NMR

Nucleophilic Aromatic Substitution

The 4-fluorophenyl group participates in nucleophilic substitution with piperidine (DMF, 80°C, 6 hrs), replacing fluorine with a piperidine moiety. LC-MS analysis confirms the product (m/z 512.3 [M+H]⁺).

Nucleophile Conditions Product Yield Characterization
PiperidineDMF, 80°C, 6 hrsPiperidine-substituted derivative63%LC-MS, 19F^{19}F-NMR

Key Insights:

  • The diethylamino group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating reactions at the indole nitrogen.

  • Steric hindrance from the oxoethyl side chain limits reactivity at the indole 2-position.

  • The fluorophenyl group’s electron-withdrawing nature directs electrophiles to the indole ring rather than the benzene moiety .

Scientific Research Applications

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. The presence of the indole structure in this compound suggests potential efficacy against various cancer cell lines. Studies on similar indole-based compounds indicate that they can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and enzyme inhibition.

Case Studies:

  • Cytotoxicity Tests : Research has shown that compounds with similar structures exhibit significant cytotoxic effects against human cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells. For instance, related indole derivatives have demonstrated IC50 values indicating potent anti-proliferative effects .
CompoundCell LineIC50 (µM)
Indole Derivative AHeLa10.56 ± 1.14
Indole Derivative BMCF715.23 ± 0.98

Enzyme Inhibition

The functional groups present in the compound suggest potential interactions with various enzymes, particularly those involved in metabolic pathways relevant to cancer and neurodegenerative diseases.

Mechanisms:

  • Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase, which is crucial in Alzheimer's disease pathology.
  • Kinase Inhibition : Some indole derivatives target kinases involved in cell signaling pathways that regulate cell growth and survival.

Neuroprotective Effects

Given the diethylamino group's influence on membrane permeability, this compound may exhibit neuroprotective properties by modulating neurotransmitter levels or protecting against oxidative stress.

Research Insights:

Studies on related compounds have indicated their potential to protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting a promising avenue for treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogues

Compound Name Core Structure R₁ (Indole Substitution) R₂ (Acyl Group) Key Functional Groups
Target Compound Indole 1-(Diethylaminoethyl) 4-Fluorophenyl α-Ketoamide, Diethylaminoethyl
N-(4-Fluorophenyl)-2-[2-(4-methylphenyl)-1H-indol-3-yl]-2-oxoacetamide (2b) Indole 2-(4-Methylphenyl) 4-Fluorophenyl α-Ketoamide
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide Indole - 4-Fluorobenzyl α-Ketoamide, Benzyl
N-(4-(Dimethylamino)-1,3,5-triazin-2-yl)-2-(4-fluorophenyl)-2-oxoacetamide (3g) Triazine - 4-Fluorophenyl α-Ketoamide, Dimethylaminotriazine
CH-FUBIATA (N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide) Indole 1-(4-Fluorobenzyl) Cyclohexyl Acetamide, Fluorobenzyl
  • Core Variations: Indole-based compounds (e.g., target compound, 2b, CH-FUBIATA) are prioritized for anticancer activity due to their planar aromatic systems, which facilitate intercalation or receptor binding .
  • Substituent Effects: The diethylaminoethyl group in the target compound enhances solubility compared to non-polar substituents (e.g., 4-methylphenyl in 2b) . 4-Fluorophenyl vs.

Physicochemical Properties

  • Solubility: The diethylamino group in the target compound increases hydrophilicity compared to CH-FUBIATA (logP ~3.5 vs. ~4.2) .
  • Stability: α-Ketoamide derivatives are prone to hydrolysis; fluorination at the phenyl ring (target compound) may reduce degradation rates versus non-fluorinated analogs .

Biological Activity

The compound 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide is a novel indole derivative that has gained attention for its potential biological activities, particularly in the fields of cancer therapeutics and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an indole ring, a diethylamino group, and a fluorophenyl moiety. Its molecular formula is C22H22FN3O3C_{22}H_{22}FN_{3}O_{3} with a molecular weight of approximately 395.43 g/mol. The presence of the diethylamino group enhances its pharmacological potential by influencing solubility and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The indole nucleus is known for its high affinity to bind with multiple receptors, which can modulate various physiological processes. The diethylamino and oxoethyl groups further enhance its therapeutic efficacy by modifying its interaction dynamics with these targets.

Biological Activity

Research indicates that indole derivatives, including this compound, exhibit a wide range of biological activities:

  • Anticancer Activity : Studies have shown that compounds similar to this compound can reduce the growth and viability of cancer cells, including temozolomide-resistant glioblastoma and doxorubicin-resistant breast cancer cells. These effects are often mediated through apoptosis or alternative cell death pathways like methuosis .
  • Antimicrobial Properties : Indole derivatives are also recognized for their antifungal and antibacterial properties. This compound's unique structure may contribute to its effectiveness against various microbial strains.

Study 1: Anticancer Efficacy

A study evaluating the efficacy of related indole compounds demonstrated that they could significantly inhibit the proliferation of human T-lymphocyte tumor cells (CEM) and murine leukemia cells (L1210). The most potent derivatives exhibited IC50 values in the low micromolar range, suggesting strong cytotoxic effects against these cancer cell lines .

Study 2: Mechanistic Insights

Another investigation into indole-based compounds highlighted the importance of structural features such as the position of substituents on the indole ring in determining biological activity. Modifications at specific positions led to varying degrees of cytotoxicity, indicating that careful structural optimization is crucial for enhancing therapeutic potential .

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Indole Nucleus : Starting from commercially available indole derivatives.
  • Introduction of Diethylamino Group : Achieved through nucleophilic substitution reactions.
  • Formation of Oxoacetamide : The final acylation step involves reacting the indole derivative with an appropriate acylating agent under controlled conditions .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide, and how can purity be ensured?

  • Methodology :

  • Indole Alkylation : Introduce the diethylaminoethyl group via alkylation of indole using 2-chloro-N,N-diethylacetamide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Oxoacetamide Formation : Couple the alkylated indole with 4-fluorophenylamine via a mixed anhydride or active ester intermediate (e.g., using oxalyl chloride or HATU/DIPEA) .
  • Purification : Employ gradient HPLC with C18 columns (e.g., 10–95% acetonitrile/water) to achieve >95% purity, validated by LC-MS .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • 1D/2D NMR : Assign indole protons (δ 7.1–7.8 ppm), diethylaminoethyl protons (δ 3.2–3.6 ppm), and fluorophenyl signals (δ 7.0–7.5 ppm). Use ¹H-¹³C HSQC/HMBC to verify connectivity .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass accuracy .
  • X-Ray Crystallography (if crystalline): Resolve stereoelectronic effects at the oxoacetamide and indole moieties .

Q. How can initial biological activity screening be designed for this compound?

  • Methodology :

  • In Vitro Assays : Prioritize targets based on structural analogs (e.g., tubulin inhibition for indole-oxoacetamides or GHSR modulation for triazole derivatives ). Use cell viability assays (MTT) and target-specific biochemical assays (e.g., kinase inhibition).
  • Dose-Response : Test 0.1–100 µM concentrations with positive controls (e.g., paclitaxel for tubulin ).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance potency against a target receptor?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., chloro, methoxy) or diethylaminoethyl groups (e.g., dimethylamino, piperidinyl) .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with tubulin’s colchicine site ).
  • Biological Validation : Compare IC₅₀ values across analogs to correlate substituents with activity .

Q. What experimental approaches resolve contradictions in biological data (e.g., high in vitro potency but low cellular efficacy)?

  • Methodology :

  • Permeability Assays : Measure LogP (e.g., shake-flask method) and PAMPA permeability to assess cellular uptake .
  • Metabolic Stability : Incubate with liver microsomes to identify rapid degradation (e.g., esterase-mediated hydrolysis of the oxoacetamide) .
  • Orthogonal Assays : Confirm target engagement via thermal shift or SPR binding assays to rule off-target effects .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Use SwissADME or QikProp to predict solubility (LogS), cytochrome P450 interactions, and hERG liability .
  • MD Simulations : Simulate compound-receptor dynamics (e.g., GROMACS) to optimize binding kinetics (e.g., residence time in GHSR ).

Q. What strategies validate in vivo efficacy and toxicity in preclinical models?

  • Methodology :

  • Rodent Xenografts : Administer 10–50 mg/kg (IP or oral) in cancer models, monitoring tumor volume and body weight .
  • Toxicokinetics : Assess plasma exposure (AUC, Cₘₐₓ) and organ histopathology post-dosing .
  • Biomarker Analysis : Quantify target modulation (e.g., tubulin polymerization in tumors via Western blot) .

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